

# physical and chemical properties of 2-Aminopiperidine

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## Compound of Interest

Compound Name: 2-Aminopiperidine

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## An In-depth Technical Guide to 2-Aminopiperidine

### Executive Summary

**2-Aminopiperidine** is a pivotal heterocyclic amine, recognized for its integral role as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a chiral center and two nitrogen atoms with distinct basicities, imparts unique physicochemical and reactive properties. This guide offers a comprehensive exploration of **2-aminopiperidine**, detailing its molecular structure, stereochemistry, and key physicochemical characteristics. It further delves into its chemical reactivity, spectroscopic profile, and established protocols for its characterization, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile compound.

## Molecular Structure and Stereochemistry

**2-Aminopiperidine**, with the chemical formula C5H12N2, is a saturated heterocyclic compound.<sup>[1][2][3]</sup> Its structure consists of a six-membered piperidine ring with an amino group substituted at the second carbon atom. This substitution creates a chiral center at the C2 position, meaning **2-aminopiperidine** exists as a pair of enantiomers: (R)-**2-aminopiperidine** and (S)-**2-aminopiperidine**.

The presence of these stereoisomers is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and

toxicological profiles. The biological activity of many pharmaceuticals derived from **2-aminopiperidine** is highly dependent on the specific stereochemistry at this center.

Figure 1: Stereoisomers of **2-Aminopiperidine**.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-aminopiperidine** is essential for its handling, formulation, and application in synthesis. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C5H12N2	[1][2][3]
Molecular Weight	100.16 g/mol	[1][2][3]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	160 - 163 °C	[4][5][6]
Density	0.910 - 0.95 g/cm <sup>3</sup>	[4][5][6]
pKa	10.64	[4]
Solubility	Soluble in water, ethanol, and ether	[4]
Flash Point	57 °C	[4]

### Key Insights into Physicochemical Properties:

- Basicity (pKa): **2-Aminopiperidine** possesses two basic nitrogen atoms: the endocyclic secondary amine and the exocyclic primary amine. The provided pKa of 10.64 is a macroscopic value.[4] The endocyclic nitrogen is generally more basic due to the electron-donating effect of the alkyl chain. This differential basicity can be exploited for selective reactions.
- Solubility: Its solubility in both water and common organic solvents like ethanol and ether is attributed to the presence of the amino groups, which can participate in hydrogen bonding.[4]

This property is advantageous for its use in a variety of reaction conditions.

## Spectroscopic Data

Spectroscopic techniques are indispensable for the identification and characterization of **2-aminopiperidine**. Below is a summary of expected spectral features.

### 3.1 Infrared (IR) Spectroscopy

The IR spectrum of **2-aminopiperidine** will exhibit characteristic absorption bands corresponding to its functional groups.

- N-H Stretching: The primary amine (NH<sub>2</sub>) will show two bands in the region of 3400-3250 cm<sup>-1</sup>, corresponding to asymmetric and symmetric stretching vibrations. The secondary amine (NH) will display a single, weaker band in the same region.
- C-H Stretching: Bands in the 2950-2850 cm<sup>-1</sup> region are due to the stretching vibrations of the C-H bonds in the piperidine ring.
- N-H Bending: The scissoring vibration of the primary amine is expected to appear around 1650-1580 cm<sup>-1</sup>.

### 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum will show a complex pattern of signals in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the piperidine ring. The protons on the carbon bearing the amino group (C2) will be shifted downfield. The N-H protons will appear as broad signals that can be exchanged with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the piperidine ring. The C2 carbon, attached to the amino group, will be the most downfield-shifted among the ring carbons.

### 3.3 Mass Spectrometry (MS)

In mass spectrometry, **2-aminopiperidine** will show a molecular ion peak (M<sup>+</sup>) at m/z 100. The fragmentation pattern will be characterized by the loss of the amino group and cleavage of the piperidine ring.

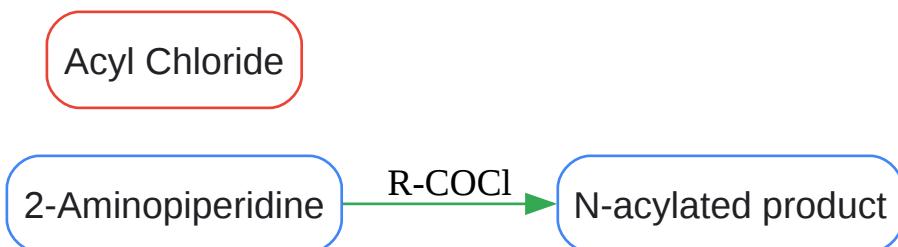
# Chemical Properties and Reactivity

The chemical reactivity of **2-aminopiperidine** is dominated by the nucleophilicity and basicity of its two amino groups.

- Nucleophilic Reactions: Both nitrogen atoms can act as nucleophiles. The primary amino group is generally more sterically accessible and will preferentially react in many cases, such as in acylation and alkylation reactions.
- Basicity: As a base, **2-aminopiperidine** can participate in acid-base reactions and can be used as a basic catalyst.

## 4.1 Common Reactions

- Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of amides. Selective acylation of the primary amine is often possible under controlled conditions.
- Alkylation: Reaction with alkyl halides will result in N-alkylation. The degree of alkylation can be controlled by the reaction stoichiometry and conditions.
- Condensation Reactions: The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases).



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Figure 2: General Acylation Reaction of **2-Aminopiperidine**.

# Synthesis and Purification

Several synthetic routes to **2-aminopiperidine** have been reported in the literature. A common approach involves the reduction of 2-aminopyridine. Purification is typically achieved through

distillation under reduced pressure.

## Safety and Handling

**2-Aminopiperidine** is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8][9] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8][10]

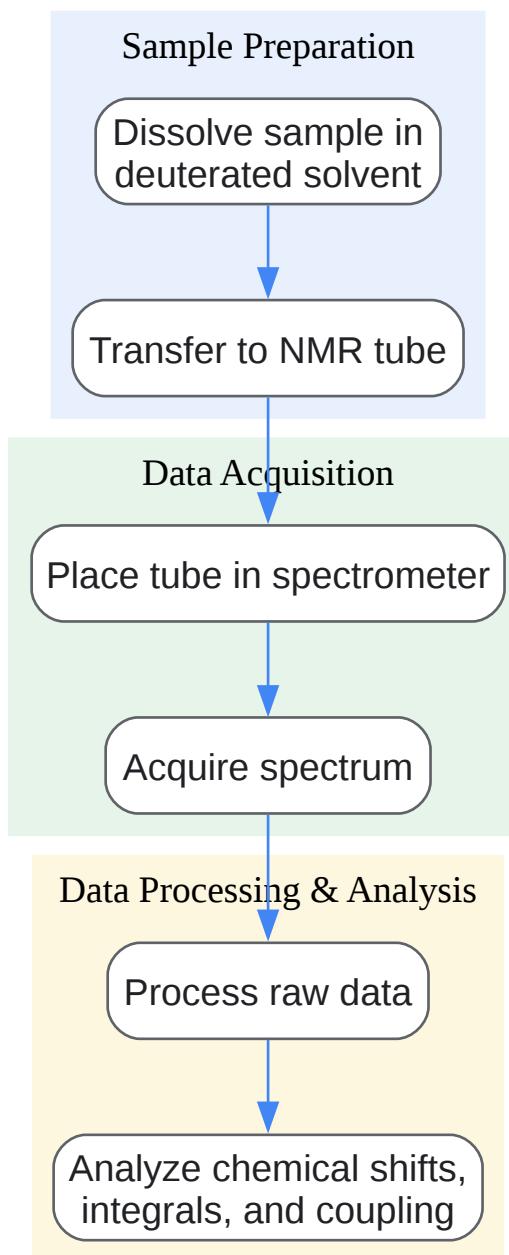
## Experimental Protocols

### 7.1 Characterization of **2-Aminopiperidine** by $^1\text{H}$ NMR

Objective: To confirm the identity and purity of a **2-aminopiperidine** sample using  $^1\text{H}$  NMR spectroscopy.

Methodology:

- Sample Preparation: Dissolve approximately 10 mg of the **2-aminopiperidine** sample in 0.5 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Set the instrument to acquire a  $^1\text{H}$  NMR spectrum.
- Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the signals to determine the relative ratios of the protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the **2-aminopiperidine** structure.



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Figure 3: Workflow for  $^1\text{H}$  NMR Characterization.

## Conclusion

**2-Aminopiperidine** is a fundamentally important molecule in synthetic and medicinal chemistry. Its unique structural features, including its stereochemistry and the presence of two reactive amino groups, provide a versatile platform for the synthesis of a wide range of complex

molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

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